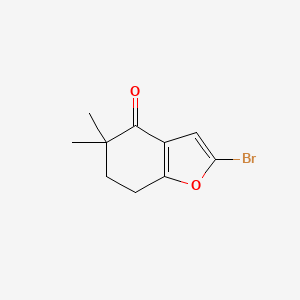

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one" is a chemically synthesized molecule that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. They are of significant interest due to their diverse biological activities and their use as intermediates in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters to yield 2,3-disubstituted benzofurans . Another approach utilizes acrolein dimer and 1,3-dicarbonyl compounds catalyzed by Lewis acids and N-bromosuccinimide to synthesize 2,3-disubstituted benzofurans, which can be further converted to tetrahydrobenzofurans . Additionally, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which serves as a versatile intermediate for the synthesis of various natural products .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods provide insights into the intermolecular interactions, crystal packing, and the energetic contributions of different types of bonds, such as hydrogen bonds and π-interactions .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For instance, the electrolytic reduction of 2-(1-bromo-1-methylethyl)benzofurans can lead to the formation of 2,2-dimethylchromenes, involving the cleavage of a carbon-bromine bond followed by ring expansion . Moreover, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone demonstrates the use of bromination reactions in the synthesis of intermediates for pesticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents on the benzofuran core can affect properties such as solubility, melting point, and reactivity. The synthesis and characterization of such compounds often involve NMR, IR spectroscopy, and elemental analysis, which help in confirming the structure and purity of the synthesized molecules . Additionally, the development of industrial-scale processes for key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights the importance of understanding the physical and chemical properties for the efficient manufacturing of therapeutic agents .

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Synthesis of Benzofurans

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a type of benzofuran. Benzofurans can be synthesized using various methods. For example, 2,3-disubstituted benzofurans were synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent (Huang et al., 2019).

Crystal Structure Analysis

Detailed analysis of the crystal structure of similar compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, has been conducted. This compound showed a slight rotation of the bromophenyl ring out of the benzofuran plane (Choi et al., 2007).

Optimization of Synthesis Processes

Research has been conducted to optimize the synthesis of benzo[b]furan-3-carboxylates, which are closely related to this compound. These optimizations are based on reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (Pelipko et al., 2021).

Biological and Pharmaceutical Research

Biological Activities

New benzofuran analogues have been synthesized from 5-bromosalicylaldehyde, demonstrating potential for antimicrobial and pharmacological activities. This points towards the broader biological significance of compounds like this compound (Parameshwarappa et al., 2008).

Synthetic Studies in Terpenoid Compounds

Benzofurans have been utilized in the synthesis of terpenoid compounds, such as in the total synthesis of pyroangolensolide (Tokoroyama et al., 1988).

Chemical Transformations and Reactions

Chemical Transformations

Various chemical transformations of benzofuran derivatives have been studied, such as the synthesis of 4-oxo-tetrahydroindol derivatives using chemical and microbial biotransformation methods. These methods provide insights into the potential chemical transformations of this compound (Caliskan et al., 2020).

Domino Processes in Synthesis

The CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of a reaction that could potentially involve compounds like this compound (Lu et al., 2007).

Propriétés

IUPAC Name |

2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMPIAHCWBUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C(O2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)